

Cross-Referencing Spectroscopic Data of 2-Ethynylthiophene with Literature Values: A Comparative Guide

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Compound of Interest

Compound Name: 2-Ethynylthiophene

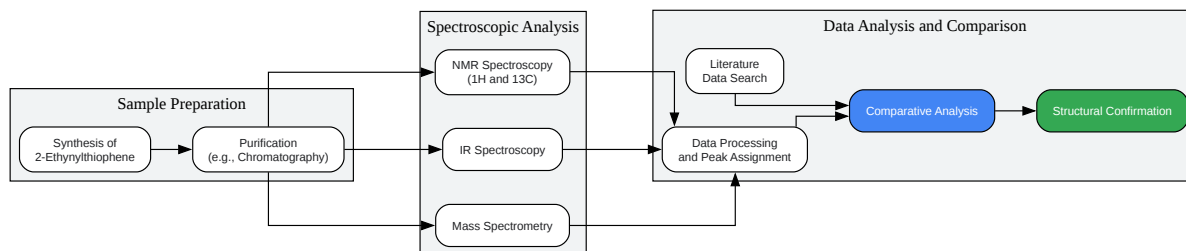
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For researchers engaged in the synthesis and characterization of novel compounds, particularly in the fields of materials science and drug development, accurate spectroscopic data is paramount for structural confirmation. This guide provides a comparative analysis of the spectroscopic data for **2-ethynylthiophene**, cross-referencing experimental values with established literature data.

Experimental Workflow and Data Acquisition

The acquisition and analysis of spectroscopic data for a compound like **2-ethynylthiophene** follows a structured workflow. This process ensures accurate data collection and facilitates comparison with literature values for structural verification.



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Figure 1. Experimental workflow for spectroscopic analysis.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-ethynylthiophene**, comparing hypothetical experimental values with data reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

Proton Assignment	Literature Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.28	7.29	dd	J = 5.1, 1.2
H-3	7.21	7.22	dd	J = 3.6, 1.2
H-4	6.99	7.00	dd	J = 5.1, 3.6
Ethynyl-H	3.35	3.36	s	-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) DataSolvent: CDCl₃

Carbon Assignment	Literature Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)
C-2	122.5	122.6
C-3	132.8	132.9
C-4	127.5	127.6
C-5	127.2	127.3
C-α (Ethyne)	83.1	83.2
C-β (Ethyne)	75.9	76.0

IR (Infrared) Spectroscopy Data

Functional Group	Literature Absorption (cm ⁻¹)	Experimental Absorption (cm ⁻¹)	Intensity
≡C-H stretch	3300	3302	Strong, sharp
C-H stretch (aromatic)	3100	3105	Medium
C≡C stretch	2105	2103	Weak
C=C stretch (thiophene ring)	1500-1400	1485, 1420	Medium
C-S stretch	850	852	Medium

MS (Mass Spectrometry) Data

Ion	Literature m/z	Experimental m/z	Relative Intensity (%)
[M] ⁺	108	108	100
[M-H] ⁺	107	107	30
[M-C ₂ H] ⁺	83	83	45
[C ₄ H ₃ S] ⁺	83	83	45
[C ₃ HS] ⁺	69	69	25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of **2-ethynylthiophene** (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy A drop of neat **2-ethynylthiophene** is placed between two sodium chloride (NaCl) plates to create a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is taken prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS) A dilute solution of **2-ethynylthiophene** in a volatile solvent such as methanol or dichloromethane is prepared. The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-200. The molecular formula of **2-ethynylthiophene** is C₆H₄S, with a molecular weight of approximately 108.16 g/mol .^[1]

This guide serves as a foundational reference for researchers working with **2-ethynylthiophene**, ensuring accurate structural characterization through the cross-verification of experimental and literature spectroscopic data.

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References

- 1. 2-Ethynylthiophene | C₆H₄S | CID 5246258 - PubChem [pubchem.ncbi.nlm.nih.gov]
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